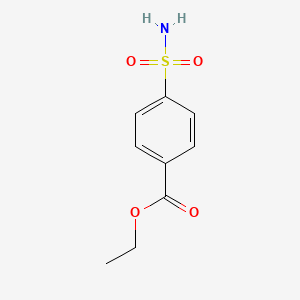

Ethyl 4-sulfamoylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTXGSKTFDBVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280487 | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-77-5 | |

| Record name | NSC17131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Sulfamoylbenzoate and Its Derivatives

Established Synthetic Pathways to the Core Ethyl 4-Sulfamoylbenzoate Scaffold

The synthesis of the fundamental this compound structure can be achieved through several reliable methods, primarily involving the formation of the ester and sulfonamide functionalities.

Esterification Reactions for Benzoate (B1203000) Moiety Construction

A primary route to obtaining this compound involves the direct esterification of 4-Sulfamoylbenzoic acid. In this reaction, the carboxylic acid group of 4-Sulfamoylbenzoic acid reacts with an alcohol, such as ethanol, typically in the presence of an acid catalyst like sulfuric acid, to yield the corresponding ester. evitachem.comsmolecule.com This method is a standard and effective way to construct the benzoate moiety.

Another approach involves reacting 4-sulfamoylbenzoyl chloride, a more reactive derivative of the carboxylic acid, with an alcohol. evitachem.com This acylation reaction is often faster and can proceed under milder conditions than direct esterification of the carboxylic acid.

| Starting Material | Reagent | Product | Reaction Type |

| 4-Sulfamoylbenzoic acid | Ethanol, Acid catalyst | This compound | Esterification evitachem.comsmolecule.com |

| 4-Sulfamoylbenzoyl chloride | Ethanol | This compound | Acylation evitachem.com |

Sulfonamide Formation through Aromatic Sulfonation and Amination

An alternative and widely used pathway begins with a benzoate ester, such as ethyl benzoate or its derivatives. This method involves a two-step process: sulfonation followed by amination.

First, the aromatic ring of the starting ester is sulfonated. A common method is the reaction of ethyl 4-aminobenzoate (B8803810) with chlorosulfonic acid to introduce a sulfonyl chloride group, yielding ethyl 4-(chlorosulfonyl)benzoate. vulcanchem.com Subsequently, this intermediate is treated with an amine source. For the synthesis of the primary sulfonamide, this compound, the sulfonyl chloride intermediate is reacted with ammonia (B1221849).

This sequence is a versatile way to introduce the sulfamoyl group onto a pre-existing benzoate structure.

General Procedures for Primary Sulfonamide Synthesis

The synthesis of primary sulfonamides, such as this compound, generally relies on the reaction of a sulfonyl chloride with ammonia. The key intermediate, ethyl 4-(chlorosulfonyl)benzoate, is prepared via the chlorosulfonation of ethyl benzoate. This intermediate is then subjected to amination using ammonia to form the final product. vulcanchem.com This nucleophilic substitution reaction, where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, is a fundamental step in the formation of many sulfonamide-containing compounds.

Strategies for N-Substitution and Functionalization of the Sulfamoyl Group

The nitrogen atom of the sulfamoyl group in this compound is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially unique properties.

Alkylation and Arylation Techniques for N-Substituted Sulfamoylbenzoic Acid Derivatives

The sulfonamide nitrogen can be functionalized through N-alkylation or N-arylation reactions to produce secondary or tertiary sulfonamides.

N-Alkylation: This process involves adding an alkyl group to the sulfonamide nitrogen. A common method is the reaction of the primary sulfonamide with an alkyl halide in the presence of a base. dnu.dp.ua For instance, the synthesis of Ethyl 4-(methylsulfamoyl)benzoate can be achieved by reacting ethyl 4-(chlorosulfonyl)benzoate with methylamine. vulcanchem.com This direct amination with a primary amine instead of ammonia leads to the N-alkylated product. Another strategy involves visible-light-promoted N-alkylation reactions, which can proceed under mild conditions using a photocatalyst and a Lewis-acid catalyst. sioc-journal.cn

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen is typically achieved through cross-coupling reactions. Copper-catalyzed N-arylation methods, such as the Ullmann reaction, are effective for coupling N-H containing compounds like sulfonamides with aryl halides. organic-chemistry.orgencyclopedia.pub Similarly, palladium-catalyzed reactions provide a versatile route for the N-arylation of various N-H heteroarenes and amines with aryl chlorides or triflates. sioc-journal.cnrsc.org These techniques allow for the synthesis of complex derivatives, such as ethyl 4-(phenylsulfonamido)benzoate, which can be prepared by reacting ethyl 4-aminobenzoate with benzenesulfonyl chloride. impactfactor.org

| Reaction Type | Reagents/Catalysts | Substrates | Product Type |

| N-Alkylation | Alkyl halides, Base | Sulfonamides | N-Alkyl Sulfonamides dnu.dp.ua |

| N-Alkylation | Photocatalyst, Lewis-acid, Ethyl diazoacetate | Aromatic amines | α-Amino acid derivatives sioc-journal.cn |

| N-Arylation | Copper(I) oxide, Methanol (B129727) | Azoles, Amines, Arylboronic acids | N-Aryl derivatives organic-chemistry.org |

| N-Arylation | Palladium catalyst, Ligand (e.g., tBuBrettPhos) | Pyrroles, Aryl triflates | N-Arylpyrazoles organic-chemistry.org |

Cyclization Reactions Incorporating Heterocyclic Moieties (e.g., Pyrazole (B372694), Triazole, Oxazole)

The sulfamoylbenzoate scaffold can be used to construct various heterocyclic systems. These reactions often involve using the sulfonamide or a related functional group as part of the cyclization process to form rings like pyrazoles, triazoles, or oxazoles. google.com

For example, derivatives of this compound can be precursors for more complex molecules. The core structure can be modified, for instance by converting the ester group to a hydrazide, which can then undergo cyclization reactions. impactfactor.org The synthesis of pyrazole derivatives can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or the cyclization of α,β-alkynic hydrazones. mdpi.com Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from carbohydrazides through reactions with isothiocyanates followed by cyclization. zsmu.edu.ua While direct cyclization involving the sulfamoyl group of this compound is less commonly detailed, its derivatives serve as key intermediates for building these heterocyclic structures. google.comchem-soc.si

Diversification via Click Chemistry and Vilsmeier-Haack Reactions

The structural framework of this compound serves as a versatile scaffold for the synthesis of more complex molecules through various synthetic transformations, including click chemistry and the Vilsmeier-Haack reaction. These reactions enable the introduction of diverse functional groups and heterocyclic moieties, leading to the generation of libraries of compounds with potential applications in medicinal chemistry.

Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the diversification of this compound derivatives. This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring.

A common strategy involves the initial functionalization of the this compound core to introduce either an azide or an alkyne handle. For instance, 2-azidothis compound can be synthesized and subsequently reacted with various terminal alkynes. researchgate.netsemanticscholar.org In one study, 2-azidothis compound was reacted with 4-ethynyl-α,α,α-trifluorotoluene in the presence of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) to yield 2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)this compound. semanticscholar.org This approach allows for the systematic variation of the substituent on the triazole ring by employing a range of different alkynes. researchgate.net

Similarly, derivatives bearing a propargyloxy group have been designed to utilize the alkyne as a handle for click chemistry reactions. nih.gov The reaction conditions for click chemistry are typically mild, often proceeding at room temperature in aqueous or mixed solvent systems. nih.gov

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. cambridge.orgwikipedia.orgtcichemicals.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl3). wikipedia.orgchemistrysteps.com The electrophilic chloriminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich substrate. cambridge.orgwikipedia.org

In the context of this compound derivatives, the Vilsmeier-Haack reaction is often applied to a precursor molecule that contains an electron-rich heterocyclic ring. For example, a hydrazone can be synthesized and then subjected to the Vilsmeier-Haack reagent. semanticscholar.org The reaction typically involves adding phosphorus oxychloride to DMF at a low temperature, followed by the addition of the hydrazone. The mixture is then heated to drive the reaction to completion. semanticscholar.org The resulting product is an aldehyde, which can serve as a key intermediate for further functionalization. This method has been successfully used to synthesize pyrazole-4-carbaldehyde derivatives from the corresponding hydrazones. semanticscholar.org

Table 1: Examples of Diversification Reactions

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Azidothis compound | Click Chemistry | 4-Ethynyl-α,α,α-trifluorotoluene, Sodium Ascorbate, CuSO4 | 2-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)this compound | semanticscholar.org |

| Hydrazone derivative | Vilsmeier-Haack Reaction | POCl3, DMF | Pyrazole-4-carbaldehyde derivative | semanticscholar.org |

| 4-Propargyloxy substituted analog | Click Chemistry | Azide partner | Triazole derivative | nih.gov |

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of stereoselective synthetic methods is crucial for accessing chiral derivatives of this compound, which is of significant interest in medicinal chemistry where enantiomeric purity can dictate biological activity. nih.govnih.gov These approaches focus on the controlled introduction of one or more stereocenters to generate a single desired stereoisomer.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For example, N-tert-butanesulfinyl imines, which are readily prepared from (R)- or (S)-tert-butanesulfinamide and an aldehyde, have been used in diastereoselective aza-Henry reactions. ua.es The chiral sulfinyl group guides the nucleophilic addition to the imine, leading to the formation of β-nitroamine derivatives with high diastereoselectivity. ua.es

Another approach is the use of chiral catalysts in asymmetric reactions. For instance, the enantioselective oxidation of sulfides to sulfoxides can be achieved using chiral metal complexes. Iron(III) complexes with chiral Schiff base ligands have been employed for the asymmetric oxidation of sulfides to produce chiral sulfoxides, such as the drug esomeprazole, with high enantiomeric excess. nih.gov

Furthermore, diastereoselective preparation of sulfinates can be achieved by reacting racemic sulfinyl chlorides with chiral alcohols. nih.gov Menthol and diacetone-d-glucose (B1670380) are commonly used chiral alcohols for this purpose. The resulting diastereomeric sulfinates can then be separated and used to synthesize enantiomerically pure sulfoxides. nih.gov

In the context of this compound derivatives, these principles can be applied to create chiral molecules. For example, a chiral amine or alcohol could be coupled with a suitable derivative of 4-sulfamoylbenzoic acid. Alternatively, a prochiral substrate derived from this compound could be subjected to an asymmetric transformation, such as a catalytic asymmetric reduction or oxidation, to introduce a stereocenter. While specific examples detailing the stereoselective synthesis of this compound derivatives are not abundant in the provided search results, the general principles of stereoselective synthesis are broadly applicable. uzh.chrsc.org

Purification and Isolation Methodologies in Synthetic Protocols

The purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts, leading to a compound of high purity. The most commonly employed techniques are column chromatography and crystallization. rsc.orgacs.org

Column Chromatography:

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase. magritek.com For the purification of this compound and its derivatives, silica (B1680970) gel is frequently used as the stationary phase. nih.govnih.govvulcanchem.comvu.lt

The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of solvents is often used, with the polarity being adjusted to control the elution of the desired compound. Common solvent systems include mixtures of petroleum ether (or hexane) and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol. semanticscholar.orgrsc.orgacs.orgsioc-journal.cn For instance, in the synthesis of a derivative, flash chromatography on silica gel with a mobile phase of dichloromethane and methanol (20:1) was used to obtain the pure product. semanticscholar.org In another example, the product was isolated by flash chromatography using a gradient of ethyl acetate in petroleum ether (3:10). sioc-journal.cn The progress of the separation is often monitored by thin-layer chromatography (TLC).

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound will be less soluble in a particular solvent or solvent mixture at a lower temperature than the impurities. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to induce the formation of crystals.

For example, after a reaction, the product can be precipitated and then recrystallized from a suitable solvent system like ethanol/water to obtain a purer compound. google.co.ug In some cases, a second crop of crystals can be obtained from the mother liquor after an initial crystallization, often following a chromatographic workup of the combined mother liquor and washings. acs.org The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Table 2: Purification Techniques and Conditions

| Compound/Derivative | Purification Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| This compound | Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (5/1 to 2/1) | rsc.org |

| 2-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)ethyl 4-(methylsulfonyl)benzoate | Flash Chromatography | Silica Gel | Dichloromethane / Methanol (20:1) | semanticscholar.org |

| This compound | Flash Chromatography | Not Specified | Ethyl Acetate / Petroleum Ether (3:10) | sioc-journal.cn |

| Ethyl 2,4-dichloro-5-sulfamoylbenzoate | Recrystallization | Not Applicable | Ether | google.co.ug |

| N-Substituted sulfamoyl derivative | Crystallization | Not Applicable | Ethyl Acetate / Diisopropyl Ether | acs.org |

| Methyl 4-azido-2-sulfamoylbenzoate | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (2:1 to 1:1) | nih.gov |

Molecular Architecture and Conformational Analysis of Ethyl 4 Sulfamoylbenzoate Systems

Advanced Spectroscopic Characterization for Structural Elucidation

The precise molecular structure of Ethyl 4-sulfamoylbenzoate is confirmed through a combination of advanced spectroscopic techniques. Each method provides unique insights into the different components of the molecule, from the hydrogen and carbon framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise electronic environment of each atom can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), and the protons of the sulfonamide group. The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. ucl.ac.uk This includes the two carbons of the ethyl group, the four distinct carbons of the para-substituted aromatic ring, and the carbonyl carbon of the ester.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound Specific experimental values from peer-reviewed literature for this exact compound are not readily available; these are typical predicted ranges based on analogous structures.

| Atom Type | Nucleus | Predicted Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.8 - 8.2 | Two doublets (AA'BB' system) on the benzene ring. |

| Sulfonamide Protons | ¹H | 7.0 - 7.5 | A broad singlet for the -SO₂NH₂ group. |

| Methylene Protons | ¹H | 4.2 - 4.5 | A quartet for the -OCH₂CH₃ group. |

| Methyl Protons | ¹H | 1.2 - 1.5 | A triplet for the -OCH₂CH₃ group. |

| Carbonyl Carbon | ¹³C | 164 - 167 | Ester C=O group. |

| Aromatic Carbons | ¹³C | 125 - 145 | Four distinct signals for the benzene ring carbons. |

| Methylene Carbon | ¹³C | 60 - 63 | -OCH₂CH₃ group. |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of a compound and confirm its elemental composition. acs.org This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the unambiguous determination of a molecular formula from the exact mass. For this compound, HRMS would be used to verify the molecular formula C₉H₁₁NO₄S.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄S | ontosight.ai |

| Calculated Monoisotopic Mass | 229.040879 g/mol | science.gov |

| Ionization Mode | Electrospray (ESI) | acs.orgfigshare.com |

Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfonamide (-SO₂NH₂) and ethyl ester (-COOCH₂CH₃) groups. iucr.orgorgchemboulder.com Key absorptions include the N-H stretches of the amide, the strong C=O stretch of the ester, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide | N-H stretch | 3400 - 3200 | nih.gov |

| Aromatic C-H | C-H stretch | 3100 - 3000 | docbrown.info |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | nih.gov |

| Ester Carbonyl | C=O stretch | 1730 - 1715 | masterorganicchemistry.com |

| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 | specac.com |

| Sulfonyl | S=O symmetric stretch | 1170 - 1150 | specac.com |

Solid-State Structural Investigations via X-ray Crystallography

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Sulfamoylbenzoate Derivative (Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) This data is for a related compound and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 9.1968 (16) | iucr.org |

| b (Å) | 11.078 (2) | iucr.org |

| c (Å) | 15.914 (3) | iucr.org |

| α (°) | 75.894 (3) | iucr.org |

| β (°) | 87.124 (3) | iucr.org |

| γ (°) | 84.123 (3) | iucr.org |

| Volume (ų) | 1563.7 (5) | iucr.org |

The crystal packing of sulfamoylbenzoate systems is heavily influenced by a network of non-covalent intermolecular interactions. science.gov Strong hydrogen bonds are a dominant feature, typically involving the sulfonamide group. The N-H protons of the sulfonamide act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the ester carbonyl group act as acceptors. nih.gov These interactions link molecules into extended chains or dimeric motifs.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules often contribute to the stability of the crystal structure. These interactions occur when the electron-rich π systems of the benzene rings overlap. In some related structures, C-H⋯π interactions, where a carbon-hydrogen bond points towards the face of an aromatic ring, also play a role in stabilizing the three-dimensional lattice. iucr.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of the close contacts that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of the closely related Mthis compound provides valuable insights into the expected intermolecular interactions.

For sulfonamide derivatives, Hirshfeld surface analysis typically reveals a high prevalence of hydrogen bonding and other close contacts. In the crystal structure of related sulfonamides, the most significant contributions to the crystal packing are from O···H, H···H, and C···H contacts. The d_norm surface for these compounds often shows distinct red regions, indicating intermolecular contacts that are shorter than the van der Waals radii, which are characteristic of hydrogen bonds. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O), leading to the formation of robust hydrogen-bonding networks.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For analogous sulfonamide structures, the fingerprint plots are often dominated by sharp spikes corresponding to N-H···O and C-H···O hydrogen bonds, which stabilize the crystal packing. It is highly probable that this compound would exhibit a similar pattern of intermolecular contacts, with the sulfamoyl and ester groups playing a central role in directing the supramolecular assembly.

Table 1: Predicted Intermolecular Contacts for this compound based on Analogous Structures

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| N-H···O | Sulfonamide N-H and Sulfonyl/Carbonyl O | High |

| C-H···O | Aromatic/Ethyl C-H and Sulfonyl/Carbonyl O | Moderate |

| H···H | General close contacts | Significant percentage |

| C···H | Aromatic ring interactions | Moderate |

| π···π stacking | Phenyl rings | Possible, depending on packing |

Computational Chemistry Approaches to Molecular Structure and Dynamics

Computational methods are indispensable for understanding the molecular structure, electronic properties, and dynamic behavior of molecules, especially when experimental data is scarce.

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical calculations, particularly at the level of Density Functional Theory (DFT), are widely used to predict the electronic structure and stable conformations of molecules. For this compound, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the preferred spatial arrangement of the functional groups.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust method for optimizing the molecular geometry to find the lowest energy structure. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be predicted with high accuracy. Studies on related benzamides and sulfonamides have demonstrated excellent agreement between DFT-optimized geometries and those determined by X-ray crystallography.

Once the geometry is optimized, a vibrational analysis can be performed to calculate the theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and assign the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include the stretching frequencies of the N-H, C=O, and S=O bonds, as well as the breathing modes of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H stretch | 3400-3200 |

| Asymmetric SO₂ stretch | 1350-1300 | |

| Symmetric SO₂ stretch | 1170-1140 | |

| Ethyl Ester (-COOCH₂CH₃) | C=O stretch | 1730-1715 |

| C-O stretch | 1300-1200 | |

| Benzene Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1600-1450 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify the different conformations that the molecule can adopt in solution or in the solid state.

For this compound, MD simulations could reveal the rotational dynamics of the ethyl group and the sulfamoyl group. These simulations can quantify the flexibility of different parts of the molecule by calculating the root-mean-square fluctuation (RMSF) of each atom. It is expected that the terminal methyl group of the ethyl ester would exhibit higher flexibility compared to the more constrained atoms of the benzene ring and the sulfamoyl group. Understanding the conformational dynamics is crucial for predicting how the molecule might interact with biological targets or how it might pack in a crystal.

Mechanistic Investigations of Biological Interactions and Biochemical Pathways

Enzyme Inhibition Kinetics and Binding Mechanisms

Sulfamoylbenzoate derivatives are recognized for their potent inhibitory effects on several enzyme families. The primary mechanism involves the interaction of the sulfonamide group with a metal cofactor in the enzyme's active site, leading to the disruption of the normal catalytic cycle.

Primary sulfonamides are a major class of carbonic anhydrase inhibitors (CAIs). tandfonline.com These enzymes (EC 4.2.1.1) catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing critical roles in pH regulation and metabolism. nih.govmdpi.com Derivatives of sulfamoylbenzoate have been investigated as high-affinity inhibitors for various human (h) CA isoforms. vu.ltresearchgate.net For instance, variations of substituents on the methyl 5-sulfamoyl-benzoate scaffold have been shown to yield compounds with observed dissociation constants (Kd) as low as 0.12 nM for the tumor-associated isoform hCA IX. researchgate.net The inhibition is generally potent across multiple isoforms, with studies showing subnanomolar inhibition constants for ubiquitous isoforms like hCA I and hCA II. acs.org

| Compound/Derivative | CA Isoform | Inhibition Constant (K_I) / Dissociation Constant (K_d) |

|---|---|---|

| Methyl 2-chloro-4-dodecylsulfamoyl-5-sulfamoyl-benzoate (4b) | hCA IX | 0.12 nM (K_d) |

| Lasmiditan (a sulfonamide derivative) | hCA I | 0.52 nM (K_I) |

| Lasmiditan (a sulfonamide derivative) | hCA II | 0.33 nM (K_I) |

| Lasmiditan (a sulfonamide derivative) | hCA IV | 1.91 nM (K_I) |

| Lasmiditan (a sulfonamide derivative) | hCA VA | 3.49 nM (K_I) |

| Lasmiditan (a sulfonamide derivative) | hCA VB | 14.2 nM (K_I) |

| Lasmiditan (a sulfonamide derivative) | hCA IX | 2.61 nM (K_I) |

| Lasmiditan (a sulfonamide derivative) | hCA XII | 7.54 nM (K_I) |

The inhibitory action of sulfonamides against carbonic anhydrases is predicated on a direct interaction with the catalytic zinc ion (Zn(II)) located deep within the enzyme's active site. mdpi.com The sulfonamide inhibitor binds to the Zn(II) ion in its deprotonated, anionic form (R-SO₂-NH⁻). nih.govresearchgate.net This binding occurs at the fourth coordination site of the metal ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. vu.ltnih.gov The metal ion in α-CAs is held in a tetrahedral geometry by three histidine residues and the inhibitor's zinc-binding group. tandfonline.com This coordination is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide moiety forms two hydrogen bonds with the backbone amide and side-chain hydroxyl group of the highly conserved residue Threonine-199 (Thr199), which anchors the inhibitor in the active site. researchgate.netresearchgate.net The aromatic part of the inhibitor molecule also engages in further interactions with hydrophobic and hydrophilic residues lining the active site cavity, which can influence isoform selectivity. mdpi.com

The interaction between primary sulfonamides and carbonic anhydrase is markedly pH-dependent. nih.gov The binding affinity is typically greatest in the near-neutral pH range and decreases approximately 10-fold for every unit change in pH towards either the acidic or alkaline regions. nih.govresearchgate.net This characteristic U-shaped or bell-shaped curve of affinity versus pH is explained by the binding mechanism. researchgate.net The mechanism requires the sulfonamide to be in its deprotonated (anionic) state to bind to the zinc, but the enzyme requires a coordinated water molecule (not a hydroxide ion) to be displaced. nih.govvu.lt Since the pKa of most sulfonamide groups is in the range of 9-10, they exist predominantly in the protonated (neutral) form in solution at physiological pH. vu.lt Concurrently, the pKa of the zinc-bound water molecule is around 7. Therefore, for binding to occur, the inhibitor must lose a proton and the enzyme must gain one (from the conversion of a hydroxide to water), or vice-versa. These linked protonation/deprotonation events mean that the observed binding affinity is a convolution of the intrinsic binding affinity and the pH-dependent concentrations of the correctly protonated species of both the inhibitor and the enzyme. vu.ltresearchgate.net

Targeting Acetohydroxyacid Synthase (AHAS) in Microbial Systems

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). bohrium.comnih.govnih.gov This pathway is essential for plants, bacteria, and fungi, but is absent in animals, making AHAS an attractive target for herbicides and antimicrobial agents. bohrium.comnih.gov While ethyl 4-sulfamoylbenzoate itself is not a primary inhibitor, it can be a structural component of more complex molecules, such as sulfonylureas, that are potent AHAS inhibitors. nih.govacs.org

Sulfonylureas represent a major class of commercial herbicides that function by inhibiting AHAS. nih.govresearchgate.net These inhibitors are highly potent, with some exhibiting inhibition constants (Ki) in the low nanomolar range. nih.govacs.org Crystallographic studies have shown that sulfonylurea inhibitors bind within a channel that leads to the enzyme's active site, effectively blocking substrate access. researchgate.netresearchgate.net The binding of the inhibitor is non-covalent and reversible. nih.gov The potency and selectivity of different sulfonylurea compounds are determined by the specific interactions between their various chemical moieties and the amino acid residues lining this binding channel. researchgate.net A strong correlation has been observed between the in vitro inhibitory activity of sulfonylureas against purified AHAS and their in vivo fungicidal or herbicidal activity, confirming that AHAS is their primary cellular target. nih.govacs.orgresearchgate.net

| Compound | Target Organism/Enzyme | Inhibition Constant (K_i) |

|---|---|---|

| Ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate | Candida albicans AHAS | 3.8 nM |

| Chlorimuron ethyl | Yeast AHAS | 3.3 nM |

| Sulfometuron methyl | S. typhimurium AHAS II | 65 nM (steady-state) |

Modulation of Cytosolic Phospholipase A2α (cPLA2α) Activity

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, a precursor for inflammatory lipid mediators called eicosanoids. nih.govmdpi.com The enzyme's activity is tightly regulated by intracellular calcium concentration and phosphorylation. nih.govnih.gov An increase in intracellular Ca²⁺ triggers the translocation of cPLA2α from the cytosol to membranes such as the Golgi apparatus and endoplasmic reticulum. nih.gov Its activity can also be modulated by direct interactions with other membrane lipids. nih.gov For example, sphingomyelin (B164518) has been shown to inhibit cPLA2α activity by disturbing its binding to its glycerophospholipid substrates. nih.gov While various inhibitors of cPLA2α have been identified and are used in research, there is no direct evidence from the reviewed literature to suggest that this compound or its simple derivatives are modulators of cPLA2α activity. mdpi.commdpi.com

Structural Requirements for cPLA2α Inhibitory Potency

The inhibitory potential of 4-sulfamoylbenzoic acid derivatives, including the ethyl ester, against cytosolic phospholipase A2α (cPLA2α) is highly dependent on the nature of the substituents attached to the sulfonamide nitrogen. Research into these derivatives, which began with a micromolar inhibitor identified through virtual screening, has elucidated several key structural requirements. researchgate.net

Initial modifications involving the replacement of substituents on the sulfonamide nitrogen with moieties such as naphthyl, naphthylmethyl, and variously substituted phenyl groups did not yield a significant enhancement in inhibitory activity. researchgate.net However, introducing bulkier and more complex ring systems demonstrated a marked increase in potency. A critical factor for strong inhibition appears to be a structural convergence toward known potent benzhydrylindole-substituted benzoic acid derivatives. researchgate.net

For instance, the introduction of an N-indolylethyl substituent at the sulfonamide nitrogen leads to compounds with submicromolar IC₅₀ values against cPLA2α. researchgate.net Further optimization, such as replacing an ether oxygen atom with a carbon to create a more lipophilic compound, surprisingly increased inhibitory potency significantly. researchgate.net The addition of a second substituent at the sulfonamide nitrogen, such as a hydroxyethylethoxy group, was also found to improve the inhibitory effect. researchgate.net

Key findings from these structural studies are summarized below:

N-Substitutions: Introducing larger aromatic systems like naphthylmethyl or indolylalkyl groups at the sulfonamide nitrogen is crucial for enhancing cPLA2α inhibition. researchgate.net

Lipophilicity: Increasing the lipophilicity of the N-substituent, for example by replacing an ether oxygen with a carbon atom, can markedly increase inhibitory potency. researchgate.net

Polar Groups: The addition of polar groups, such as a hydroxyethyl (B10761427) moiety, to the sulfonamide nitrogen can improve solubility while maintaining biological activity.

Table 1: cPLA2α Inhibition by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

| Compound/Modification | Key Structural Feature | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Derivative 16 | N-naphthalen-2-ylmethyl | 19 | |

| Derivative 53 | N-2-(indol-2-yl)ethyl | 27 | researchgate.net |

| Derivative 85 | N-indolylethyl with specific substitutions | 0.25 | researchgate.net |

| Derivative 88 | N-indolylethyl with hydroxyethylethoxy radical | 0.66 | researchgate.net |

Cyclooxygenase (COX) Isozyme Selective Inhibition Studies

The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key targets for anti-inflammatory drugs. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily associated with inflammation. scielo.org.mx Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. scielo.org.mxmedcentral.com

Derivatives of this compound have been synthesized and evaluated for their COX inhibitory activity. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore present in several highly selective COX-2 inhibitors, such as celecoxib. scielo.org.mx Studies on diaryl-based pyrazole (B372694) and triazole derivatives incorporating a 4-sulfamoylbenzoate structure have demonstrated potent and selective inhibition of the COX-2 isozyme. researchgate.net For example, a synthesized derivative, 2-(4-(4-(Trifluoromethyl)Phenyl)-1H-1,2,3-Triazol-1-yl)this compound, was evaluated in vitro for its ability to inhibit both COX isoforms. researchgate.netsemanticscholar.org

The selectivity of COX inhibitors is determined by structural differences between the active sites of the two isoforms. A key difference is the substitution of an isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. scielo.org.mxwikipedia.org This substitution creates an accessible hydrophobic side-pocket in the COX-2 active site that is blocked in COX-1. wikipedia.org Selective inhibitors often possess bulky side groups that can fit into this pocket, enhancing their affinity for COX-2. medcentral.com

In studies involving triazole derivatives of this compound, the presence of the sulfonamide group is critical for interacting with this selective pocket. researchgate.net The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to quantify this preference. Research has shown that while some nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) are nonselective, and others like diclofenac (B195802) show some preference for COX-2, specifically designed sulfonamide-containing compounds can achieve high selectivity. nih.govmdpi.com For a series of diarylpyrazole derivatives, a compound featuring a sulfonamide-substituted aromatic ring demonstrated one of the best inhibitory activities against COX-2, with an IC₅₀ value of 0.017 µM. researchgate.net This highlights the importance of the sulfonamide moiety in achieving potent and selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Modifications on Sulfonamide Nitrogen

Structure-activity relationship (SAR) studies focusing on the sulfonamide nitrogen of 4-sulfamoylbenzoate derivatives have revealed this position to be critical for modulating biological activity. Systematic modifications have shown that the nature of the N-substituent directly influences inhibitory potency against enzymes like cPLA2α. researchgate.netnih.gov

For cPLA2α inhibition, the introduction of specific substituents on the sulfonamide nitrogen can dramatically alter efficacy. Studies on N-substituted 4-sulfamoylbenzoic acid derivatives showed that while simple substitutions may not be effective, larger, more complex groups can lead to submicromolar potency. researchgate.net For example, replacing smaller groups with indolylalkyl or naphthylmethyl moieties significantly impacts activity. researchgate.net The SAR suggests that specific hydrophobic and hydrogen-bonding interactions, governed by the N-substituent, are key to binding at the enzyme's active site. nih.gov

In a different context, SAR studies on bis-aryl sulfonamides showed that substitutions on the N-aryl ring are crucial for activity. nih.gov The removal or displacement of methoxy (B1213986) groups on the phenyl ring led to a complete loss of activity, while the replacement of a chloro substituent with a bromo group retained activity, indicating that both electronic and steric factors are at play. nih.gov

Table 2: Effect of N-Aryl Substitution on Biological Activity of Sulfonamide Derivatives

| Compound/Modification | Key Structural Change | Biological Activity | Source |

|---|---|---|---|

| Analog 4 & 5 | Removal of one methoxy group from dimethoxy phenyl | Loss of activity | nih.gov |

| Analog 7 | Replacement of 4-chloro with 4-bromo | Activity retained | nih.gov |

| Analog 8 | Displacement of methoxy group | Loss of activity | nih.gov |

Influence of Ester Moiety Variations on Biological Activity

In a study of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate derivatives, which share the ester and sulfonamide features, the nature of the ester group was pivotal. The ethyl ester derivative exhibited the most potent activity in suppressing nitric oxide (NO) production. acs.org The following observations were made:

Replacing the ethyl ester with a smaller methyl group resulted in a four-fold reduction in activity.

Substitution with bulkier groups like isopropyl , butyl , and isobutyl also led to a more than three-fold decrease in potency compared to the ethyl ester.

The propyl ester, however, maintained a similar level of activity to the ethyl ester.

Introducing a polar 2-hydroxyethyl ester caused a 20-fold drop in potency. acs.org

These findings strongly suggest that a hydrophobic substituent of a specific size is favorable for this moiety's biological activity. acs.org The ethyl group appears to provide an optimal balance of size and lipophilicity for effective interaction with the biological target in that particular series, a principle that is likely applicable to derivatives of this compound.

Heterocyclic Ring System Contributions to Target Affinity and Selectivity

For instance, in the design of selective COX-2 inhibitors, the introduction of diaryl-based pyrazole and triazole moieties has been explored. researchgate.net In a series of diarylpyrazole derivatives, a compound featuring a sulfonamide-substituted N-aromatic ring and an unsubstituted second aromatic ring demonstrated potent inhibitory activity against COX-2. researchgate.net However, superior selectivity for COX-2 was achieved when the second aromatic ring was substituted with a sulfone group. researchgate.net This highlights how modifications to the heterocyclic and associated aromatic systems can modulate the inhibitory profile. The nature and position of substituents on these rings are crucial; for example, an electron-withdrawing group in the para position of one of the aryl substitutions can enhance interactions within a secondary polar pocket found in the COX-2 isozyme. researchgate.net

The strategic inclusion of different heterocyclic rings can also lead to high affinity and selectivity for other enzyme families, such as carbonic anhydrases (CAs). By modifying substituents on a benzenesulfonamide (B165840) ring system, which can be considered a precursor or related structure to this compound, researchers have developed inhibitors with extremely high affinity and selectivity for specific CA isozymes like CAIX, which is overexpressed in many tumors. researchgate.net These studies underscore the principle that the heterocyclic component is a key determinant in directing the molecule to its intended biological target and achieving the desired level of interaction.

Molecular Modeling and Docking Simulations in Ligand-Target Recognition

Molecular modeling and docking simulations are invaluable computational tools for understanding how ligands like this compound and its derivatives recognize and interact with their biological targets at a molecular level. These methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, providing insights that guide the design of more potent and selective molecules.

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening (LBVS) is a computational strategy that utilizes the knowledge of known active compounds to identify new molecules with similar biological activities. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. The core principle of LBVS is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological properties.

In the context of the sulfamoylbenzoate scaffold, LBVS can be employed to search large chemical databases for compounds that share key structural or electronic features with known active inhibitors. chemrxiv.orgnih.gov Techniques such as 2D fingerprinting and pharmacophore modeling are central to LBVS. ebi.ac.uk 2D fingerprints encode the structural features of a molecule, allowing for rapid similarity searching. ebi.ac.uk Pharmacophore models, on the other hand, define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

A significant goal of modern LBVS is "scaffold hopping," which aims to identify new compounds with different core structures (scaffolds) but similar biological activity to the query molecule. chemrxiv.org This is important for discovering novel chemical classes of inhibitors and navigating intellectual property landscapes. ebi.ac.uk Advanced methods, including neural representation learning, are being developed to improve the effectiveness of scaffold hopping by learning molecular representations that are more attuned to biological activity than traditional fingerprints. nih.govchemrxiv.org These deep learning models can be trained on vast amounts of screening data to recognize subtle relationships between molecular structure and function, making them powerful tools for discovering novel compounds based on a single active molecule, such as one containing the this compound moiety. nih.gov

Molecular Docking Studies with Protein Targets (e.g., SARS-CoV-2 main protease, COX-2 enzyme)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net This method has been widely applied to study the interactions of sulfamoylbenzoate-containing compounds with various enzymes, including the SARS-CoV-2 main protease (Mpro or 3CLpro) and the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov

SARS-CoV-2 Main Protease (Mpro): The Mpro is a critical enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.govmdpi.com Docking studies have been performed to evaluate the potential of various small molecules, including benzoic acid derivatives, to inhibit this enzyme. nih.gov For instance, mthis compound has been investigated in silico, showing a significant binding energy that suggests potential as an antiviral agent. These simulations help to visualize how the ligand fits into the active site of the protease and which amino acid residues are involved in the binding. nih.govnih.gov

COX-2 Enzyme: The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 is a major goal in the development of anti-inflammatory drugs. Molecular docking has been instrumental in rationalizing the selectivity of diaryl-based pyrazole and triazole derivatives containing a sulfamoylbenzoate or a similar benzenesulfonamide moiety. researchgate.netsemanticscholar.org Docking simulations can reveal how the sulfonamide group of these inhibitors interacts with a specific secondary pocket in the COX-2 active site, an interaction that is not as favorable in the COX-1 isozyme. researchgate.net By comparing the docking scores and binding poses of different derivatives, researchers can understand why certain substitutions on the heterocyclic rings lead to enhanced potency and selectivity. researchgate.netinventi.in

The insights gained from these docking studies are crucial for structure-based drug design, allowing for the iterative refinement of lead compounds to improve their binding affinity and selectivity for the intended target. researchgate.net

Elucidation of Specific Molecular Interactions (e.g., hydrogen bonds, hydrophobic pockets)

The stability of a ligand-protein complex is determined by a network of specific molecular interactions. nih.govnih.gov Molecular docking and molecular dynamics simulations are powerful tools for elucidating these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between sulfamoylbenzoate derivatives and their protein targets. nih.govnih.gov

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) and the ester group (-COOEt) of this compound are capable of forming hydrogen bonds, which are highly directional and crucial for molecular recognition. nih.gov For example, in docking studies with the COX-2 enzyme, the sulfonamide moiety of inhibitors is often observed to form hydrogen bonds with key amino acid residues like Ser-530 and Arg-513 in the active site. researchgate.netsemanticscholar.org These interactions are critical for anchoring the inhibitor in the correct orientation for effective inhibition.

Other Interactions: Beyond classical hydrogen bonds and hydrophobic interactions, other forces can also play a role. For instance, sulfur-π interactions, where the sulfur atom of a residue like methionine interacts with the π-system of an aromatic ring, can provide additional stabilization to the protein-ligand complex. mdpi.com

By providing a detailed, atomic-level picture of these interactions, molecular modeling helps to explain the observed binding affinities and selectivities of different compounds. This understanding is fundamental to the process of rational drug design, where molecules are modified to optimize these interactions and improve their therapeutic potential. biorxiv.org

Enzymatic Degradation Pathways of Sulfamoylbenzoate-Containing Compounds

Microbial Degradation of Sulfonylurea Herbicides yielding Sulfamoylbenzoate Intermediates

Sulfonylurea herbicides are widely used in agriculture for weed control. nih.gov Their environmental fate is of significant interest, with microbial degradation being a primary pathway for their dissipation in soil and water. nih.govmdpi.com A key step in the breakdown of many sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, which often leads to the formation of sulfonamide and heterocyclic amine metabolites. nih.gov

Specifically, the degradation of certain sulfonylurea herbicides, such as chlorimuron-ethyl (B22764), has been shown to produce sulfamoylbenzoate intermediates. researchgate.netnih.gov For example, the microbial degradation of chlorimuron-ethyl can yield 2-sulfamoylbenzoate. researchgate.netnih.gov This process is facilitated by various soil microorganisms, including bacteria and fungi, which possess the necessary enzymes to carry out these transformations. nih.govresearchgate.net

The enzymes involved in the initial steps of sulfonylurea degradation often include hydrolases and esterases. nih.govnih.gov Esterases, for instance, can de-esterify the herbicide, converting it to its corresponding parent acid. nih.gov Carboxylesterases have been identified in strains like Hansschlegelia zhihuaiae that are capable of degrading sulfonylurea herbicides. nih.gov Following this, other enzymes, such as those from the cytochrome P450 superfamily found in organisms like Streptomyces griseolus, can cleave the sulfonylurea bridge. researchgate.net This cleavage results in the formation of a phenyl sulfonamide portion, which in the case of chlorimuron-ethyl, leads to intermediates like 2-sulfamoylbenzoate. researchgate.netnih.gov

The rate and extent of this degradation are influenced by environmental factors such as soil pH, temperature, and the presence of co-substrates, which can enhance the metabolic activity of the microbial communities. mdpi.comresearchgate.net The formation of sulfamoylbenzoate intermediates is a critical step in the complete mineralization of these herbicides, as these intermediates are then subject to further microbial degradation.

| Herbicide | Degrading Microorganism(s) | Key Enzyme(s) | Intermediate(s) |

| Chlorimuron-ethyl | Chenggangzhangella methanolivorans CHL1, Klebsiella jilinsis 2N3, Rhodococcus erythropolis D310-1 | Esterase (e.g., SulE, PnbA), Glutathione (B108866) S-transferase (GST) | 2-Sulfamoylbenzoate, 2-{[(4-chloro-6-methoxy-2-pyrimidinyl) carbamoyl] sulfamoyl} benzoic acid |

| Chlorsulfuron | Streptomyces griseolus, Aspergillus niger, Penicillium sp. | Cytochrome P450 (P450SU1, P450SU2) | Phenyl sulfonamide and triazine amine moieties |

| Metsulfuron-methyl | Pseudomonas fluorescens B2, Hansschlegelia zhihuaiae S113 | Carboxylic ester hydrolase | Phenyl sulfonamide and triazine amine moieties |

Identification and Characterization of Involved Enzymes (e.g., Glutathione-S-transferase, Esterases)

The biotransformation of this compound is primarily facilitated by two key classes of enzymes: esterases, which hydrolyze its ethyl ester bond, and Glutathione-S-transferases (GSTs), which can be involved in the conjugation and detoxification of the molecule or its metabolites. The characterization of these enzymatic interactions is crucial for understanding the compound's metabolic fate and biological activity.

Esterase-Mediated Hydrolysis

Esterases, particularly carboxylesterases (CES), are the principal enzymes responsible for the initial metabolic conversion of this compound. These enzymes catalyze the hydrolysis of the ester linkage, yielding the corresponding carboxylic acid, 4-sulfamoylbenzoic acid, and ethanol. This process is a common activation pathway for ester-containing prodrugs, converting them into their more biologically active acidic forms. researchgate.netamericanpharmaceuticalreview.com

Human carboxylesterases are broadly classified into two main isoforms, CES1 and CES2, which exhibit different substrate specificities and tissue distribution. nih.gov CES1 is predominantly found in the liver, while CES2 is mainly expressed in the small intestine. nih.gov The hydrolysis of ester-containing compounds can be influenced by the structure of the acyl moiety. nih.gov Studies on various ester-containing drugs have shown that enzymes like CES1 are more active in hydrolyzing compounds with bulky acyl groups, whereas CES2 may preferentially hydrolyze others. nih.gov

In the context of sulfonamide-containing esters, research on related compounds provides insight into the likely enzymatic process. For example, studies on the herbicide chlorimuron-ethyl, which also contains an ethyl ester group, have identified carboxylesterases (CarE) and other esterases (SulE) as key enzymes in its de-esterification. nih.govresearchgate.net These enzymes, found in various microorganisms, effectively hydrolyze the ester bond to produce the corresponding acid. nih.govresearchgate.net This de-esterification is a critical step in the metabolism of such compounds. researchgate.net The enzymatic activity of crude extracts from microorganisms like Burkholderia cepacia has demonstrated the ability to hydrolyze methyl aromatic esters, further supporting the role of microbial esterases in the biotransformation of such chemical structures. oup.com

The table below summarizes findings from related compounds, illustrating the central role of esterases in the hydrolysis of ester-containing molecules.

| Enzyme Class | Specific Enzyme (Source) | Substrate Type | Action | Key Finding |

|---|---|---|---|---|

| Carboxylesterase (CES) | Human CES1 & CES2 | Phospho-NSAIDs (Ester Prodrugs) | Hydrolysis | CES1 and CES2 rapidly hydrolyze various ester prodrugs; specificity depends on the drug's acyl group size. nih.gov |

| Carboxylesterase (CarE) | CarE (Rhodococcus erythropolis) | Chlorimuron-ethyl | De-esterification | CarE was identified as the enzyme responsible for hydrolyzing the ethyl ester of the herbicide chlorimuron-ethyl. researchgate.net |

| Esterase | SulE (Hansschlegelia zhihuaiae) | Sulfonylurea Herbicides | Hydrolysis | SulE effectively hydrolyzes the ester bond in sulfonylurea herbicides. nih.govresearchgate.net |

| Esterase | Esterase (Burkholderia cepacia) | Methyl aromatic esters | Hydrolysis | A crude enzyme extract hydrolyzed a broader range of methyl aromatic esters than the microorganism itself. oup.com |

Interaction with Glutathione-S-Transferases (GSTs)

Glutathione-S-transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification. nih.govmdpi.com They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, rendering them more water-soluble and easier to excrete. mdpi.comfrontiersin.org While direct evidence for the conjugation of this compound by GSTs is specific, the metabolism of structurally similar compounds suggests a potential role for this pathway.

For instance, in the degradation of chlorimuron-ethyl, a GST from Klebsiella jilinsis 2N3 was shown to catalyze the cleavage of the sulfonylurea bridge, resulting in the formation of 2-sulfamoylbenzoate. nih.gov This indicates that the sulfamoylbenzoate moiety can be a substrate or product in GST-mediated reactions. GSTs are divided into several classes, including alpha, mu, pi, and theta, with varying substrate specificities and tissue distribution. mdpi.com The alpha class GSTs, such as GSTA4-4, are particularly efficient at detoxifying reactive aldehydes produced during oxidative stress. mdpi.comuniprot.org

The interaction with GSTs is significant as it represents a major defense mechanism against potentially toxic xenobiotics or their metabolites. nih.gov The expression levels and polymorphic nature of GST enzymes in humans can influence an individual's capacity to metabolize and detoxify such compounds. frontiersin.orgnih.gov

Exploration of Ethyl 4 Sulfamoylbenzoate in Advanced Materials and Supramolecular Assemblies

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. dokumen.pub These interactions, though weaker than covalent bonds, are crucial for creating dynamic and organized molecular assemblies. dokumen.pub The principles of molecular recognition, where molecules selectively bind to one another, and reversible self-assembly are central to this field. dokumen.pub The sulfamoylbenzoate structure is particularly adept at participating in these processes due to its capacity for forming strong and directional hydrogen bonds.

Design of Metal-Organic Framework (MOF) Ligands Incorporating Sulfamoylbenzoate Units

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comeeer.org The choice of organic ligand is critical as it dictates the topology, porosity, and functionality of the resulting framework. bldpharm.com Carboxylic acids are among the most common ligands used for MOF synthesis, as the carboxylate group readily coordinates with metal ions. bldpharm.com

| Functional Group | Role in MOF Structure | Type of Interaction | Impact on MOF Properties |

|---|---|---|---|

| Carboxylate (-COO⁻) | Primary Linker | Coordination Bond | Forms the primary framework by binding to metal ions. eeer.org |

| Benzene (B151609) Ring | Structural Backbone | van der Waals, π-π stacking | Provides rigidity and stability to the framework. |

| Sulfamoyl (-SO₂NH₂) | Secondary/Modulating Group | Hydrogen Bonding (N-H···O, C-H···O) | Influences framework topology, pore size, and surface functionality. researchgate.net |

Investigation of Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The sulfamoylbenzoate moiety is particularly effective at directing self-assembly due to its multiple hydrogen bonding sites. Research on sulfamoylbenzoate derivatives has demonstrated their ability to form predictable supramolecular patterns. For example, in the solid state, 2-sulfamoylbenzoate anions can form dimers through intermolecular N-H···O hydrogen bonds, creating distinct ring motifs. researchgate.net These dimers can further link together to form extended zigzag-shaped layers. researchgate.net Similarly, copper(II) complexes of sulfamoylbenzoic acid derivatives have been shown to self-assemble into one-dimensional chains via C–H···O and N–H···O interactions. researchgate.net

The principle of molecular recognition is powerfully illustrated by the interaction of sulfonamides with the enzyme carbonic anhydrase. The sulfonamide group is a key pharmacophore that binds to the zinc ion within the enzyme's active site. acs.org This binding is highly specific, stabilized by a network of hydrogen bonds between the sulfonamide's N-H group and amino acid residues like Thr199. acs.org This well-studied biological interaction serves as a model for how the sulfamoyl group on a molecule like Ethyl 4-sulfamoylbenzoate can be used to achieve specific molecular recognition in synthetic host-guest systems.

| Interaction Type | Participating Groups | Resulting Structure | Reference Example |

|---|---|---|---|

| N-H···O Hydrogen Bond | Sulfamoyl (NH) and Sulfonyl/Carbonyl (O) | Inversion-related dimers, chains | Formation of R²₂(8) ring motifs in sulfamoylbenzoate salts. researchgate.net |

| C-H···O Hydrogen Bond | Aromatic (CH) and Sulfonyl/Carbonyl (O) | 1D chain arrangements | Observed in Cu(II) complexes of sulfamoylbenzoic acid derivatives. researchgate.net |

| Coordination Bonding | Sulfonamide and Metal Ion (e.g., Zn²⁺) | Host-guest complex | Binding of aryl sulfonamides to the active site of carbonic anhydrase. acs.org |

Integration into Polymeric and Composite Materials

The transition from discrete molecular assemblies to robust, large-scale materials requires components that can be systematically linked together. This compound, with its multiple reactive sites, is well-suited for this purpose.

Role as Organic Building Blocks in Material Synthesis

Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex compounds, including polymers and functional materials. hilarispublisher.com These molecules are characterized by the presence of specific functional groups that allow for their strategic incorporation into larger structures. hilarispublisher.com this compound and related compounds are classified as organic building blocks due to the versatility of their functional groups. bldpharm.comambeed.com

The ester group can undergo hydrolysis to a carboxylic acid for use in polyester (B1180765) or polyamide synthesis, or it can be used directly in transesterification reactions. The sulfonamide group offers a site for further chemical modification. The aromatic ring provides a rigid structural element that can enhance the thermal and mechanical stability of a resulting polymer. For example, related sulfamoylbenzoate derivatives have been used as precursors in multi-step organic syntheses, such as the generation of diazomethane (B1218177) for cyclopropanation reactions, highlighting their utility as reactive intermediates in forming complex molecular architectures. nih.gov

| Functional Group | Potential Synthetic Transformation | Application in Material Synthesis |

|---|---|---|

| Ethyl Ester (-COOEt) | Hydrolysis to Carboxylic Acid; Transesterification | Monomer for polyesters, polyamides; modification of polymers. |

| Sulfonamide (-SO₂NH₂) | N-alkylation, N-arylation; deprotonation | Cross-linking site; point of attachment for other functional units. |

| Aromatic Ring | Electrophilic Substitution | Introduction of further functionality onto the core structure. |

Application in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (AIEgens) become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgnih.gov This effect is typically caused by the restriction of intramolecular motion (RIM), such as phenyl group rotations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. pku.edu.cn AIE has become a powerful tool for developing new fluorescent sensors, bio-imaging agents, and optoelectronic materials. rsc.orgnih.gov

While this compound itself is not a conventional AIEgen, its structural motifs are relevant to the design of AIE-active materials. The direct application of this compound in AIE systems is not widely documented in current literature. However, the sulfamoylbenzoate moiety could be a valuable functional group to append to known AIE-active cores, such as tetraphenylethylene (B103901) (TPE). In such a hybrid system, the AIE core would provide the luminescence, while the sulfamoylbenzoate unit could serve several purposes:

Modulating Solubility: Enhancing solubility in specific solvents to control the aggregation process.

Sensing and Recognition: Acting as a binding site for specific analytes (ions or molecules) through hydrogen bonding, which could trigger or modulate the AIE effect.

Directing Self-Assembly: Guiding the formation of specific nano- or micro-structures with enhanced emission properties.

The integration of such functional groups onto AIE-active platforms is a key strategy for creating advanced "turn-on" fluorescent probes and smart materials. researchgate.net

| Feature | Tetraphenylethylene (TPE) - A Classic AIEgen | This compound |

|---|---|---|

| Primary Characteristic | Exhibits Aggregation-Induced Emission. nih.gov | Functional building block. |

| Key Structural Element | Multiple rotatable phenyl rings. nih.gov | Planar benzene ring with polar functional groups. |

| Role in AIE System | Luminescent Core (AIE-active). | Potential Modulating Unit (AIE-inactive). |

| Potential Synergy | Functionalizing a TPE core with a sulfamoylbenzoate unit could create an AIE-active sensor where binding at the sulfamoyl site modulates fluorescence. |

Emerging Research Directions and Future Perspectives

Development of Novel Sulfamoylbenzoate-Based Chemical Probes and Tools

The development of chemical probes—small molecules designed to study biological systems—represents a significant frontier in understanding protein function and disease pathways. The sulfamoylbenzoate core is increasingly recognized as a valuable scaffold for creating such tools. These probes are engineered to interact with specific biological targets, allowing researchers to investigate cellular processes with high precision.

A notable area of research involves the design of sulfamoylbenzoate derivatives as targeted agents in cancer chemotherapy. For instance, researchers have synthesized a series of uridyl sulfamoylbenzoate derivatives to target the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in DNA synthesis and cell division. By inhibiting this enzyme, the goal is to halt the proliferation of cancer cells. The design of these probes includes various substitutions on the sulfamoylbenzoate ring to enhance target specificity and potency.

Key Research Findings in Sulfamoylbenzoate-Based Probes:

| Derivative Structure | Target | Therapeutic Goal |

| 5′-uridyl 4-sulfamoylbenzoate | Human Ribonucleotide Reductase (hRRM1) | Anticancer Agent |

| 5′-uridyl 4-chloro-3-sulfamoylbenzoate | Human Ribonucleotide Reductase (hRRM1) | Anticancer Agent |

| 5′-uridyl 2-chloro-4-fluoro-5-sulfamoylbenzoate | Human Ribonucleotide Reductase (hRRM1) | Anticancer Agent |

The versatility of the sulfonamide functional group is central to its application in probe development. Sulfonamides are well-established pharmacophores found in a wide array of therapeutic agents, valued for their ability to participate in key binding interactions with biological targets. This history of clinical use provides a strong foundation for their adaptation into chemical tools for exploring new biological questions.

Advanced Computational Design of Tailored Sulfamoylbenzoate Derivatives

The advent of powerful computational tools has revolutionized the design of new molecules. Methods like molecular docking and quantitative structure-activity relationship (QSAR) studies allow scientists to predict how modifications to a chemical structure will affect its biological activity before synthesis, saving significant time and resources.

In the context of sulfamoylbenzoates and related sulfonamides, computational studies are crucial for designing derivatives with tailored properties. A key application is in the development of new antimicrobial agents to combat drug-resistant bacteria. Researchers use computational docking to simulate the interaction between newly designed sulfonamide derivatives and essential bacterial enzymes, such as dihydropteroate synthase (DHPS). This enzyme is vital for the bacterial synthesis of folic acid, a pathway that is absent in humans, making it an excellent target for selective antibacterial drugs.

Computational Docking Process for Sulfonamide Derivatives:

Target Identification: An essential enzyme in a pathogen, like DHPS in bacteria, is selected.

In Silico Screening: A virtual library of sulfamoylbenzoate derivatives is created.

Molecular Docking: Computer algorithms predict the binding conformation and affinity of each derivative within the active site of the target enzyme.

Prioritization: Derivatives with the most favorable predicted binding energies and interactions are prioritized for laboratory synthesis and testing.

These computational approaches enable the rational design of molecules with enhanced potency and selectivity. By analyzing the predicted binding modes, chemists can make informed decisions about which functional groups to add or modify on the sulfamoylbenzoate scaffold to optimize interactions with the target protein.

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The unique chemical properties of the sulfamoylbenzoate structure are also being explored in interdisciplinary fields that bridge chemical biology and materials science. The sulfonamide group, known for its hydrogen bonding capabilities and structural rigidity, can be incorporated into larger molecular architectures to create novel functional materials.

While direct applications of Ethyl 4-sulfamoylbenzoate in materials science are still emerging, research on structurally related benzoate (B1203000) esters demonstrates the potential of this chemical class. For example, a study on ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate revealed its capacity to act as an organogelator, with potential applications in oil spill remediation mdpi.com. This highlights how the benzoate core can be functionalized to induce self-assembly and create materials with specific physical properties.

The integration of chemical biology and materials science could lead to the development of:

Smart Biomaterials: Sulfamoylbenzoate derivatives could be incorporated into polymers to create materials that respond to biological stimuli or release therapeutic agents in a controlled manner.

Functional Surfaces: Surfaces coated with tailored sulfamoylbenzoate compounds could be designed to resist bacterial biofilm formation or to selectively capture specific proteins or cells.

Advanced Agrochemicals: The sulfonamide motif is present in various agrochemicals. Interdisciplinary research can lead to the development of more effective and environmentally benign pesticides and herbicides.

This convergence of disciplines promises to unlock new applications for sulfamoylbenzoate derivatives, extending their utility from medicine to advanced materials and environmental technologies. The structural versatility of sulfonamides makes them excellent building blocks for creating complex systems with tailored functions.

Q & A

Q. What are the recommended safety protocols for handling ethyl 4-sulfamoylbenzoate in laboratory settings?

this compound requires stringent safety measures due to its sulfonamide functional group and potential reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .

- Waste Management: Segregate chemical waste in labeled containers and collaborate with certified hazardous waste disposal services to mitigate environmental contamination .

- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a Safety Data Sheet (SDS) compliant with REACH and OSHA standards for reference .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological verification involves:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times against a certified reference standard.

- Spectroscopic Analysis: Employ -NMR and -NMR to confirm the sulfamoyl and ester functional groups. IR spectroscopy can validate the presence of S=O (1150–1250 cm) and ester C=O (1700–1750 cm) stretches.

- Elemental Analysis: Verify carbon, hydrogen, nitrogen, and sulfur content to within 0.3% of theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization typically uses a mixed solvent system:

- Step 1: Dissolve the compound in a minimal volume of hot ethanol (70–80°C).

- Step 2: Add hexane dropwise until cloudiness appears, indicating saturation.